molecular formula C11H7Cl2N B032294 2,6-Dichloro-4-phenylpyridine CAS No. 25297-51-2

2,6-Dichloro-4-phenylpyridine

Cat. No. B032294
CAS RN: 25297-51-2
M. Wt: 224.08 g/mol
InChI Key: HLBKNKSYLIRLPK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-phenylpyridine is an organic compound with the chemical formula C11H7Cl2N . It is commonly used as a catalyst and intermediate in organic synthesis . It can be used to synthesize compounds containing pyridine structure, such as drugs, dyes, and pesticides .


Synthesis Analysis

2,6-Dichloro-4-phenylpyridine can be prepared by the reaction of 2,6-dichloropyridine and acetophenone . The specific steps include the condensation reaction of 2,6-dichloropyridine and acetophenone at a certain temperature to generate the target product 2,6-dichloro-4-phenylpyridine . There are also other methods of synthesis involving different catalysts and conditions .


Molecular Structure Analysis

The molecular weight of 2,6-Dichloro-4-phenylpyridine is 224.09 . The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a phenyl group, which is a six-membered carbon ring .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-phenylpyridine is a yellow crystal with a special smell . It is soluble in organic solvents such as chloroform, toluene, and dichloromethane, but difficult to dissolve in water . Its melting point is approximately 50-51 degrees Celsius . The density is predicted to be 1.304±0.06 g/cm3 .

Safety And Hazards

2,6-Dichloro-4-phenylpyridine may be irritating to the skin, eyes, and respiratory system . Protective gloves, goggles, and respiratory protection should be used when handling this chemical . It should be stored in a dry, cool environment and away from fire and oxidizing agents .

properties

IUPAC Name

2,6-dichloro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKNKSYLIRLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462312
Record name 2,6-dichloro-4-phenyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-phenylpyridine

CAS RN

25297-51-2
Record name 2,6-dichloro-4-phenyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with 4-bromo-2,6-dichloropyridine (Combi-Blocks Inc., 553 mg, 2.437 mmol), phenylboronic acid (446 mg, 3.66 mmol) and trans-dichlorobis(triphenylphosphine)palladium (ii) (27.8 mg, 0.04 mmol). The vial was placed under nitrogen atmosphere using two evacuation/backfill cycles. 1,4-dioxane (12 ml) and sodium carbonate (775 mg, 7.31 mmol) in water (4.1 ml) were added. The reaction mixture was sealed under nitrogen and heated at 80° C. for 1.5 h. The reaction mixture combined with that on pp14 was partitioned between EtOAc and brine. The aqueous layer was back extracted with EtOAc (2×) and the combined EtOAc layers were dried (Na2SO4) and concentrated. The crude material was dissolved in DCM, and purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g), eluting with a gradient of 0% to 20% EtOAc in hexane, to provide 2,6-dichloro-4-phenylpyridine (146 mg, 0.652 mmol, 26.7% yield) as light-yellow oil. MS m/z=224.0 [M]
Quantity
553 mg
Type
reactant
Reaction Step One
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
27.8 mg
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
775 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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